4-Tert-butyl-1,3-oxazolidine-2,5-dione

CAS No.: 3981-38-2

Cat. No.: VC16482045

Molecular Formula: C7H11NO3

Molecular Weight: 157.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3981-38-2 |

|---|---|

| Molecular Formula | C7H11NO3 |

| Molecular Weight | 157.17 g/mol |

| IUPAC Name | 4-tert-butyl-1,3-oxazolidine-2,5-dione |

| Standard InChI | InChI=1S/C7H11NO3/c1-7(2,3)4-5(9)11-6(10)8-4/h4H,1-3H3,(H,8,10) |

| Standard InChI Key | GRDXOXRGSKKLNH-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)C1C(=O)OC(=O)N1 |

Introduction

Structure and Nomenclature

Molecular Architecture

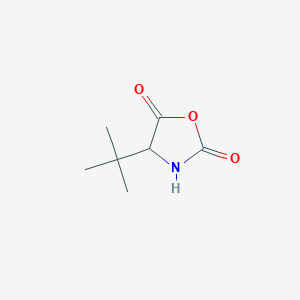

The compound’s core structure consists of a 1,3-oxazolidine-2,5-dione scaffold, a five-membered ring featuring two ketone groups at positions 2 and 5. The tert-butyl group (-C(CH₃)₃) is attached to the fourth position of the ring, imparting steric bulk and influencing the molecule’s conformational stability . The stereocenter at carbon 4 confers chirality, with the (R)-enantiomer being the most commonly reported configuration .

Table 1: Key Structural and Stereochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₁NO₃ | |

| Molecular Weight | 157.17 g/mol | |

| Stereochemistry (C4) | (R)-configuration | |

| SMILES | CC(C)(C)[C@@H]1C(=O)OC(=O)N1 | |

| InChIKey | GRDXOXRGSKKLNH-BYPYZUCNSA-N |

Nomenclature and Synonyms

The systematic IUPAC name is (4R)-4-(tert-butyl)-1,3-oxazolidine-2,5-dione. Common synonyms include AC3442, SCHEMBL25412343, and 1260587-82-3 . The tert-butyl group’s IUPAC designation (2-methylpropan-2-yl) is occasionally used in formal contexts.

Synthesis and Manufacturing

Synthetic Routes

A widely reported method involves the reaction of a carbamate derivative with a 2-hydroxycarboxylic acid ester under elevated temperatures (80–250°C). Tributylamine or similar tertiary amines are employed as catalysts to enhance reaction efficiency, while solvents like toluene facilitate by-product removal via azeotropic distillation.

Mechanistic Insights:

-

Carbamate Activation: The carbamate reacts with the ester, forming an intermediate acyloxycarbamate.

-

Cyclization: Intramolecular nucleophilic attack by the hydroxyl oxygen on the carbonyl carbon yields the oxazolidine ring.

-

By-product Elimination: Water or alcohol by-products are removed via distillation, driving the reaction to completion.

Table 2: Optimal Synthesis Conditions

| Parameter | Value | Source |

|---|---|---|

| Temperature | 80–250°C | |

| Catalyst | Tributylamine | |

| Solvent | Toluene | |

| Reaction Time | 4–12 hours |

Purification and Characterization

Crude product is typically purified via recrystallization from ethanol or column chromatography. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity, while chiral HPLC validates enantiomeric purity .

Physicochemical Properties

Computed and Experimental Data

PubChem-derived computational properties highlight the compound’s moderate lipophilicity (XLogP3-AA = 1.3) and polar surface area (55.4 Ų), suggesting balanced solubility in both aqueous and organic media . The single hydrogen bond donor (N-H) and three acceptors (two carbonyl oxygens, one ring oxygen) facilitate intermolecular interactions .

Table 3: Physicochemical Profile

| Property | Value | Source |

|---|---|---|

| XLogP3-AA | 1.3 | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 3 | |

| Topological Polar SA | 55.4 Ų | |

| Rotatable Bond Count | 1 |

Stability and Reactivity

The compound is stable under ambient conditions but susceptible to hydrolysis in strongly acidic or basic environments. The electron-deficient carbonyl groups participate in nucleophilic additions, while the strained oxazolidine ring undergoes ring-opening reactions with nucleophiles like amines or thiols.

Chemical Reactivity and Applications

Key Reactions

-

Nucleophilic Addition:

-

Primary amines attack the C2 carbonyl, forming imine derivatives.

-

Grignard reagents add to C5, yielding tertiary alcohols.

-

-

Ring-Opening Polymerization:

-

Anionic initiators (e.g., KOtBu) open the ring, producing polyamide precursors.

-

-

Esterification:

-

Alcohols react with the dione under Mitsunobu conditions, generating functionalized esters.

-

Pharmaceutical Applications

The compound’s chiral center makes it valuable for synthesizing enantiopure drugs. Derivatives exhibit anti-inflammatory activity by inhibiting cyclooxygenase-2 (COX-2), as demonstrated in murine models. Patent filings (e.g., WIPO PATENTSCOPE entries) disclose its use in prodrug formulations and kinase inhibitors .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume